Nitrate d’oxiconazole

Vue d'ensemble

Description

Oxiconazole nitrate is an antifungal agent commonly found in topical formulations. It is used to treat various skin infections such as athlete’s foot, jock itch, and ringworm . This compound is marketed under the brand names Oxistat and Oxistat . Oxiconazole nitrate is a broad-spectrum imidazole derivative that inhibits ergosterol biosynthesis, which is critical for cellular membrane integrity in fungi .

Applications De Recherche Scientifique

Oxiconazole nitrate has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies involving imidazole derivatives and their reactions.

Biology: Investigated for its antifungal properties and its ability to inhibit ergosterol biosynthesis in fungi.

Industry: Employed in the formulation of topical antifungal creams, gels, and other pharmaceutical products.

Mécanisme D'action

Target of Action

Oxiconazole nitrate primarily targets the fungal cytochrome P450 51 enzyme, also known as Lanosterol 14-alpha demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of the fungal cell membrane .

Mode of Action

Oxiconazole nitrate acts by inhibiting the biosynthesis of ergosterol, which is essential for the integrity of the fungal cytoplasmic membrane . It destabilizes the fungal cytochrome P450 51 enzyme, leading to the inhibition of ergosterol production . This disruption in the production of ergosterol leads to cell lysis .

Biochemical Pathways

The primary biochemical pathway affected by oxiconazole nitrate is the ergosterol biosynthesis pathway . By inhibiting the enzyme Lanosterol 14-alpha demethylase, oxiconazole nitrate disrupts the conversion of lanosterol to ergosterol . This disruption leads to a deficiency in ergosterol, compromising the integrity of the fungal cell membrane and ultimately leading to cell lysis .

Pharmacokinetics

The penetration of oxiconazole nitrate into different layers of the skin has been assessed using an in vitro permeation technique with human skin . Five hours after application of oxiconazole nitrate cream onto human skin, the concentration of oxiconazole nitrate was demonstrated to be 16.2 μmol in the epidermis, 3.64 μmol in the upper corium, and 1.29 μmol in the deeper corium . Systemic absorption of oxiconazole nitrate is low, with less than 0.3% of the applied dose of oxiconazole nitrate recovered in the urine of volunteer subjects up to 5 days after application of the cream formulation .

Result of Action

The primary result of oxiconazole nitrate’s action is the lysis of fungal cells due to the disruption of the integrity of the fungal cytoplasmic membrane . This disruption is caused by the inhibition of ergosterol biosynthesis, which is critical for maintaining the structure and function of the fungal cell membrane .

Action Environment

The efficacy and stability of oxiconazole nitrate can be influenced by various environmental factors. For instance, the formulation of oxiconazole nitrate in a hydrogel has been shown to enhance its topical delivery, improving its antifungal efficacy . Additionally, the pH of the skin can impact the absorption and efficacy of oxiconazole nitrate .

Analyse Biochimique

Biochemical Properties

Oxiconazole nitrate exerts its antifungal activity primarily through the inhibition of ergosterol biosynthesis . Ergosterol is critical for the cellular membrane integrity of fungi . This interaction is vital in the cell membrane structure of the fungus .

Cellular Effects

Oxiconazole nitrate’s inhibition of ergosterol biosynthesis leads to cell lysis . It has also been shown to inhibit DNA synthesis and suppress intracellular concentrations of ATP . Like other imidazole antifungals, Oxiconazole nitrate can increase membrane permeability to zinc, augmenting its cytotoxicity .

Molecular Mechanism

The molecular mechanism of Oxiconazole nitrate involves the inhibition of ergosterol biosynthesis, which is required for the cytoplasmic membrane integrity of fungi . It acts to destabilize the fungal cytochrome P450 51 enzyme . This destabilization is vital in the cell membrane structure of the fungus and leads to cell lysis .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of Oxiconazole nitrate in laboratory settings are limited, it has been shown that the antifungal activity of Oxiconazole nitrate is derived primarily from the inhibition of ergosterol biosynthesis . This suggests that its effects may be sustained as long as the compound is present and active.

Dosage Effects in Animal Models

It is known that Oxiconazole nitrate is used topically for the treatment of various skin infections , suggesting that its effects are localized and dependent on the concentration applied.

Metabolic Pathways

Oxiconazole nitrate’s primary metabolic pathway involves the inhibition of ergosterol biosynthesis . Ergosterol is a critical component of the cellular membrane of fungi, and its biosynthesis is a complex process involving multiple enzymes and cofactors .

Transport and Distribution

As a topical antifungal agent, Oxiconazole nitrate is applied directly to the site of infection . It is likely transported into fungal cells where it inhibits ergosterol biosynthesis

Subcellular Localization

Given its mechanism of action, it is likely that it interacts with the cellular membrane of fungi, where ergosterol is located .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Oxiconazole nitrate can be synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzyl chloride with imidazole to form 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone. This intermediate is then reacted with 2,4-dichlorobenzylamine to form the oxime derivative, which is subsequently treated with nitric acid to yield oxiconazole nitrate .

Industrial Production Methods

Industrial production of oxiconazole nitrate involves similar synthetic routes but on a larger scale. The process typically includes the use of non-ionic surfactants and edge activators to enhance the solubility and bioavailability of the compound . Techniques such as ethanol injection and emulsion solvent diffusion are employed to produce oxiconazole nitrate in various formulations, including gels and nanosponges .

Analyse Des Réactions Chimiques

Types of Reactions

Oxiconazole nitrate undergoes several types of chemical reactions, including:

Oxidation: Oxiconazole nitrate can be oxidized to form various metabolites.

Reduction: The compound can undergo reduction reactions under specific conditions.

Substitution: Substitution reactions involving the imidazole ring and the dichlorophenyl groups are common.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of oxiconazole nitrate .

Comparaison Avec Des Composés Similaires

Similar Compounds

Clotrimazole: Another imidazole derivative used as an antifungal agent.

Miconazole: Similar to oxiconazole nitrate, miconazole is used to treat fungal infections.

Ketoconazole: A broad-spectrum antifungal agent with a similar mechanism of action.

Uniqueness

Oxiconazole nitrate is unique in its ability to synergize with other antibiotics, such as gentamicin, to combat multidrug-resistant bacterial infections . This property makes it a valuable compound in both antifungal and antibacterial treatments.

Propriétés

Numéro CAS |

64211-46-7 |

|---|---|

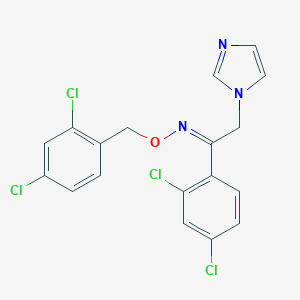

Formule moléculaire |

C18H13Cl4N3O |

Poids moléculaire |

429.1 g/mol |

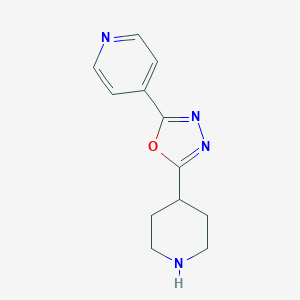

Nom IUPAC |

(E)-1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-imidazol-1-ylethanimine |

InChI |

InChI=1S/C18H13Cl4N3O/c19-13-2-1-12(16(21)7-13)10-26-24-18(9-25-6-5-23-11-25)15-4-3-14(20)8-17(15)22/h1-8,11H,9-10H2/b24-18- |

Clé InChI |

QRJJEGAJXVEBNE-MOHJPFBDSA-N |

SMILES |

C1=CC(=C(C=C1Cl)Cl)CON=C(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl |

SMILES isomérique |

C1=CC(=C(C=C1Cl)Cl)CO/N=C(/CN2C=CN=C2)\C3=C(C=C(C=C3)Cl)Cl |

SMILES canonique |

C1=CC(=C(C=C1Cl)Cl)CON=C(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl |

Apparence |

Solid powder |

Key on ui other cas no. |

64211-46-7 |

Description physique |

Solid |

Pictogrammes |

Irritant |

Numéros CAS associés |

64211-45-6 (parent) |

Solubilité |

1.91e-03 g/L |

Synonymes |

(Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-O-(2,4-dichlorobenzyl) ethanone oxime nitrate 2',4'-dichloro-2-imidazol-1-ylacetophenone (Z)-(O-(2,4-dichlorobenzyl)oxime), mononitrate Fonx Gyno-Myfungar Myfungar Oceral oxiconazole oxiconazole mononitrate, (Z)-isomer oxiconazole nitrate Oxistat Oxizole oxyconazole RO-13-8996 Salongo Sgd 301-76 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of oxiconazole nitrate?

A1: Oxiconazole nitrate, like other azole antifungals, inhibits the cytochrome P450-dependent demethylation of lanosterol in fungal cells []. This disruption prevents the synthesis of ergosterol, a crucial component of the fungal cell membrane [].

Q2: What are the downstream effects of oxiconazole nitrate's inhibition of ergosterol synthesis?

A2: By inhibiting ergosterol synthesis, oxiconazole nitrate alters fungal cell membrane permeability, leading to the loss of essential intracellular components and ultimately inhibiting fungal cell growth [].

Q3: What is the molecular formula of oxiconazole nitrate?

A3: While not explicitly stated in the provided abstracts, the molecular formula of oxiconazole nitrate can be found in other scientific literature as C18H13Cl3N4O3 • HNO3.

Q4: Has oxiconazole nitrate been formulated in novel drug delivery systems to improve its efficacy?

A4: Yes, research shows oxiconazole nitrate has been successfully incorporated into several novel drug delivery systems:

- Solid Lipid Nanoparticles (SLNs): SLNs loaded with oxiconazole nitrate demonstrated enhanced drug effectiveness and reduced side effects compared to a marketed product in a clinical study on patients with Tinea infections [].

- Mucoadhesive Nanoemulsion-Based Gel: This formulation exhibited higher drug release and antifungal activity compared to a commercially available cream in in vitro testing [, ].

- Microsponge Gel: This system provided controlled release of oxiconazole nitrate over a longer period compared to conventional formulations [].

- Niosomal Gel: Oxiconazole nitrate-loaded niosomes incorporated into a gel demonstrated prolonged action and improved antifungal activity compared to a non-niosomal formulation [].

- Emulgel: This formulation, designed to enhance topical delivery, showed better antifungal activity and no skin irritation compared to a marketed cream [].

- Ethosomal Gel: Pre-formulation studies indicated oxiconazole nitrate is a suitable candidate for ethosomal gel formulation [].

- Nanostructured Lipid-Carrier (NLC) Gel: This formulation improved oxiconazole nitrate solubility and prolonged its release, enhancing skin deposition for treating fungal infections [].

- Nanosponges: Oxiconazole nitrate-loaded nanosponges were successfully prepared and evaluated, demonstrating potential for targeted drug delivery [].

Q5: Are there any known compatibility issues with oxiconazole nitrate in formulations?

A5: One study showed that oxiconazole nitrate's antifungal activity was not significantly affected by pH changes or serum presence but was reduced in the presence of Fe3+ at concentrations of 10-5 mmol/ml or higher []. This finding highlights the need to consider potential interactions with excipients containing ferric ions during formulation development.

Q6: Is there evidence of cross-reactivity between oxiconazole nitrate and other imidazole antifungals?

A6: A study on guinea pigs investigated the potential for cross-reaction between oxiconazole nitrate and other imidazole antifungals []. While miconazole nitrate did not induce contact sensitivity, croconazole hydrochloride did. Of the animals sensitized to croconazole hydrochloride, two out of five showed positive reactions to oxiconazole nitrate, suggesting a potential cross-reaction [].

Q7: What formulation strategies have been explored to improve oxiconazole nitrate's stability, solubility, or bioavailability?

A7: Several studies explored novel formulations to enhance oxiconazole nitrate delivery:

- Nanoparticles: Nanosponges [] and solid lipid nanoparticles [] were investigated to improve solubility, bioavailability, and drug targeting.

- Vesicular Systems: Ethosomes [] and niosomes [] were explored for their potential to enhance drug penetration and prolong drug release.

- Gels: Mucoadhesive gels [, ], microsponge gels [], emulgels [], and NLC gels [] were developed to provide controlled drug release, improve residence time at the application site, and enhance drug permeation.

- Transdermal Patches: Patches were formulated using various polymers to achieve controlled and sustained release of oxiconazole nitrate through the skin [].

Q8: What is known about the pharmacokinetic profile of oxiconazole nitrate after topical application?

A8: Following topical application, oxiconazole nitrate is rapidly absorbed into the stratum corneum, reaching maximum concentrations within 100 minutes []. Fungicidal concentrations are maintained in the epidermis and deeper skin layers for at least five hours [].

Q9: How effective is oxiconazole nitrate compared to other antifungal agents?

A9: Clinical trials and a mixed-treatment comparison meta-analysis revealed that:

- Comparative Efficacy: In clinical trials for various dermatophytoses, oxiconazole nitrate demonstrated comparable or superior efficacy to other antifungal creams like miconazole, clotrimazole, tolnaftate, econazole, and bifonazole [, ].

- Sustained Cure: While no significant difference was observed in mycologic cure rates at the end of treatment, butenafine hydrochloride and terbinafine hydrochloride showed significantly higher efficacy than oxiconazole nitrate in maintaining cured status [].

Q10: Are there any specific fungal species that oxiconazole nitrate is particularly effective against?

A10: Oxiconazole nitrate exhibits broad-spectrum antifungal activity, effectively targeting various dermatophytes, including Trichophyton rubrum, Trichophyton mentagrophytes, Trichophyton tonsurans, and Epidermophyton floccosum [].

Q11: What is the safety profile of oxiconazole nitrate?

A12: In comparative clinical trials, oxiconazole nitrate exhibited similar tolerability to other antifungal creams []. Irritation studies indicated better tolerability compared to econazole []. Systemic effects are considered negligible due to minimal absorption through the skin [].

Q12: What are the advantages of using nanocarriers for oxiconazole nitrate delivery?

A12: Nanocarriers, such as nanosponges and solid lipid nanoparticles, offer several advantages for drug delivery:

Q13: What are some alternatives to oxiconazole nitrate for treating fungal infections?

A13: Several alternative antifungal agents are available, including:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

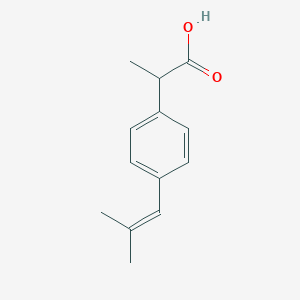

![2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid](/img/structure/B21821.png)

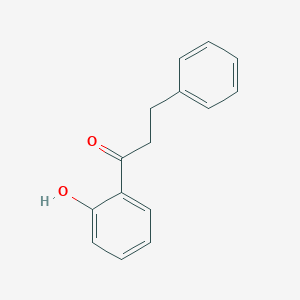

![2-[p-(2-Methyl-1,2-epoxypropyl)phenyl]propionic Acid](/img/structure/B21823.png)

![2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid](/img/structure/B21825.png)

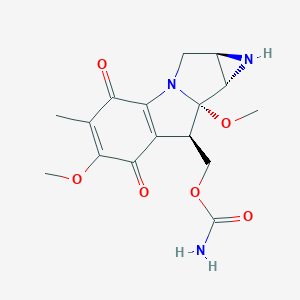

![[(2E,4E,6E,8E)-9-(4-acetyloxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate](/img/structure/B21859.png)